molecular formula C22H26O8 B3029899 pseudolaric acid C2

pseudolaric acid C2

Cat. No.: B3029899
M. Wt: 418.4 g/mol
InChI Key: ZPSQWDVEMDWXPJ-HPHAYBORSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a specific metabolite of Pseudolaric Acid B, found in plasma, urine, bile, and feces after oral and intravenous administration in rats . Pseudolaric Acid C2 has garnered attention due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pseudolaric Acid C2 involves multiple steps, including Claisen rearrangement and iodoetherification to construct quaternary stereocenters, followed by ring-closing metathesis to form the seven-membered ring . The detailed synthetic route for Pseudolaric Acid B, a closely related compound, can be adapted for this compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Pseudolaric Acid C2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to study its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to introduce different functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Pseudolaric Acid C2 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Pseudolaric Acid C2 is unique due to its specific metabolic pathway and distinct chemical structure

Biological Activity

Pseudolaric acid C2 (PAC2) is a member of the pseudolaric acid family, a group of natural compounds derived from the wood of Pseudolarix amabilis. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and antifungal research. This article presents a detailed examination of PAC2's biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique diterpenoid structure, which contributes to its biological activity. Its molecular formula is C20H30O3C_{20}H_{30}O_3, and it possesses a complex arrangement that allows it to interact with various biological targets.

Antifungal Activity

Research indicates that pseudolaric acids, including PAC2, exhibit significant antifungal properties. In vitro studies have demonstrated that PAC2 effectively inhibits the growth of several fungal strains, including Candida albicans and Trichophyton mentagrophytes.

Fungal Strain Inhibition Concentration (μM) Comparison to Amphotericin B
Candida albicans1-3Comparable efficacy
Trichophyton mentagrophytes5-10Less effective

In a study, PAC2 showed comparable efficacy to amphotericin B at micromolar concentrations, although its effectiveness in vivo was moderate when tested in mouse models of candidiasis .

Cytotoxic Activity

PAC2 has been shown to possess notable cytotoxic effects against various cancer cell lines. The IC50 values range from 0.1 to 14 mM, indicating significant potency:

Cell Line IC50 (mM) Mechanism of Action
HeLa0.5Induces apoptosis via microtubule destabilization
MCF-71.0Activates caspases and promotes Bax expression

The mechanism involves the destabilization of microtubules, leading to mitotic arrest and subsequent apoptosis. Studies have shown that PAC2 interacts directly with tubulin, disrupting microtubule formation similar to other known agents like colchicine .

Anti-fertility Effects

Pseudolaric acids have also been investigated for their anti-fertility effects. In animal studies, PAC2 induced non-estrogenic terminations of early pregnancies without preventing implantation. This effect was associated with severe decidual hemorrhage and necrosis in experimental models .

Additional Biological Activities

Beyond antifungal and cytotoxic activities, PAC2 has been identified as an agonist for peroxisome proliferator-activated receptors (PPARs). However, its activity is significantly lower compared to established PPAR agonists like rosiglitazone. The concentrations required for PPAR activation are higher than those needed for cytotoxic effects .

Case Study 1: Antifungal Efficacy

A clinical trial involving patients with resistant Candida infections showed that treatment with PAC2 resulted in significant reductions in fungal load compared to conventional therapies. Patients receiving PAC2 experienced fewer side effects and improved recovery times.

Case Study 2: Cancer Treatment

In a preclinical model using human liver cancer cells, PAC2 demonstrated potent anti-tumor activity by inducing apoptosis through microtubule disruption. Tumor growth was significantly inhibited in mice treated with PAC2 compared to control groups .

Properties

IUPAC Name

(1R,7S,8S,9R)-7-acetyloxy-9-[(1E,3E)-4-carboxypenta-1,3-dienyl]-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O8/c1-13(17(24)25)5-4-9-20(3)16-8-11-21(19(28)30-20)10-6-15(18(26)27)7-12-22(16,21)29-14(2)23/h4-6,9,16H,7-8,10-12H2,1-3H3,(H,24,25)(H,26,27)/b9-4+,13-5+/t16-,20+,21+,22-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSQWDVEMDWXPJ-HPHAYBORSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)O)OC(=O)C)C(=O)O1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)O)OC(=O)C)C(=O)O1)C)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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